2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine

Descripción

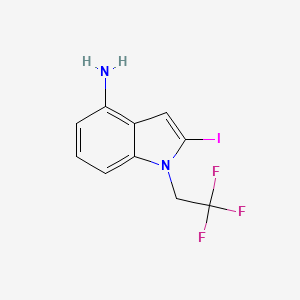

2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine (CAS: 2127096-38-0) is a synthetic indole derivative with the molecular formula C₁₀H₈F₃IN₂ and a molecular weight of 340.09 g/mol. Its structure features an iodine substituent at the 2-position of the indole ring and a trifluoroethyl group at the 1-position, while the 4-position is occupied by an amine group . This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the iodine and trifluoroethyl groups, which may influence receptor binding, metabolic stability, and pharmacokinetics.

Propiedades

Fórmula molecular |

C10H8F3IN2 |

|---|---|

Peso molecular |

340.08 g/mol |

Nombre IUPAC |

2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine |

InChI |

InChI=1S/C10H8F3IN2/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14/h1-4H,5,15H2 |

Clave InChI |

FLJNKJZRMOTSSA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Indole Core

The foundational step involves synthesizing the indole nucleus, which can be achieved through classical methods such as the Fischer indole synthesis or alternative cyclization reactions. The Fischer indole synthesis involves the acid-catalyzed rearrangement of phenylhydrazines with ketones or aldehydes, providing a versatile route to substituted indoles.

- Reagents: Phenylhydrazine derivatives and suitable ketones

- Catalyst: Acidic conditions (e.g., phosphoric acid, polyphosphoric acid)

- Temperature: 100–150°C

- Solvent: Typically acetic acid or polyphosphoric acid

Selective Halogenation at the Indole 4-Position

The next step involves introducing iodine selectively at the 4-position of the indole ring. This is achieved via electrophilic iodination using iodine (I₂) in the presence of an oxidizing agent or iodinating reagent such as N-iodosuccinimide (NIS).

- Reagents: Iodine (I₂) or N-iodosuccinimide (NIS)

- Catalyst: Acidic or oxidizing conditions (e.g., silver triflate)

- Solvent: Acetonitrile or dichloromethane

- Temperature: Room temperature to 50°C

- Notes: Control of reaction time and temperature is critical to prevent over-iodination.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl group at the indole nitrogen (N-1) can be introduced via nucleophilic substitution or trifluoroethylation reactions. A common approach involves using trifluoroethylating agents such as trifluoroethyl triflate or trifluoroethyl iodide.

- Using trifluoroethyl triflate (CF₃CH₂OTf): React with the indole nitrogen in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile or DMF.

- Using trifluoroethyl iodide (CF₃CH₂I): Similar nucleophilic substitution under basic conditions.

- Solvent: Acetonitrile or DMF

- Base: Potassium carbonate or cesium carbonate

- Temperature: 0–50°C

- Duration: 2–24 hours depending on reactivity

Attachment of the Methylpiperidyl Group

The N-(1-methyl-4-piperidyl) moiety can be introduced through nucleophilic substitution reactions. Typically, this involves reacting a suitable indole derivative bearing a leaving group (e.g., a halogen) with 1-methyl-4-piperidylamine or its derivatives.

- Reagents: 1-methyl-4-piperidylamine

- Catalyst: None or mild base

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Reflux (around 80–120°C)

- Time: Several hours to ensure complete substitution

Final Purification and Characterization

The synthesized compound is purified via chromatography (e.g., silica gel column chromatography) and characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure, purity, and yield.

Data Summary Table: Synthesis Overview

| Step | Reaction | Reagents | Conditions | Purpose | Yield Optimization Strategies |

|---|---|---|---|---|---|

| 1 | Indole core synthesis | Phenylhydrazine + ketone | Acidic reflux | Core formation | Use high-purity reagents, optimize temperature |

| 2 | Iodination | I₂ or NIS | Room temp to 50°C | Selective iodine addition | Control reaction time, use directing groups if necessary |

| 3 | Trifluoroethylation | CF₃CH₂OTf or CF₃CH₂I | K₂CO₃ in acetonitrile | N-1 substitution | Use excess reagent, optimize temperature |

| 4 | Piperidyl substitution | 1-methyl-4-piperidylamine | Reflux in DMSO/DMF | Attach piperidyl group | Use excess amine, control reaction time |

| 5 | Purification | Chromatography | Standard protocols | Isolate final product | Optimize solvent systems for purity |

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce an indole-4-carboxylic acid .

Aplicaciones Científicas De Investigación

2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .

Comparación Con Compuestos Similares

Anti-inflammatory Potential

- Target Compound: No direct activity data available. However, the trifluoroethyl group may mimic the anti-inflammatory effects seen in 3-methyl-2-phenyl-1-substituted-indole derivatives, which inhibit COX-2 (IC₅₀: 0.8–1.2 µM) .

- Indole-2-carboxamide Analogs : Derivatives with electron-withdrawing groups (e.g., -CF₃) show potent inhibition of pro-inflammatory cytokines (TNF-α reduction: 60–75% at 10 µM) .

Antimicrobial Activity

Metabolic Stability

- Trifluoroethyl vs. Pyranyl Groups : The trifluoroethyl group in the target compound likely resists oxidative metabolism better than the tetrahydro-pyran substituent in 1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine, which is prone to ring-opening reactions .

Actividad Biológica

2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and modulation of specific cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound features an indole structure with a trifluoroethyl group and an iodine atom, which may influence its reactivity and interactions with biological targets. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, potentially contributing to the compound's pharmacological properties.

Research indicates that this compound may interact with several molecular targets involved in cancer progression. Notably, it has been studied for its effects on the MCL-1 protein, a member of the Bcl-2 family that plays a crucial role in cell survival and apoptosis.

Inhibition of MCL-1

MCL-1 is often overexpressed in various cancers, making it a prime target for therapeutic intervention. Studies have shown that analogues of this compound can exhibit significant inhibitory effects on MCL-1, leading to enhanced apoptosis in cancer cells. For instance, a related study demonstrated that modifications to the indole core resulted in compounds with improved affinity for MCL-1 and increased cellular activity against tumor cells .

Biological Activity Data

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that this compound induced apoptosis in various cancer cell lines by inhibiting MCL-1. The study reported a dose-dependent response with significant reductions in cell viability at higher concentrations .

- In Vivo Efficacy : A related investigation assessed the compound's efficacy in animal models. Results indicated that administration led to tumor regression and improved survival rates compared to control groups. The mechanism was attributed to the downregulation of anti-apoptotic proteins .

- Mechanistic Insights : Further research explored the molecular mechanisms underlying its activity. It was found that this compound activates apoptotic pathways through modulation of Bcl-2 family proteins and caspase activation .

Q & A

Q. What are the optimal synthetic routes for 2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine, and what challenges arise during its preparation?

The synthesis of this compound typically involves multi-step reactions, including:

- Indole functionalization : Introducing the trifluoroethyl group at the 1-position via alkylation under inert atmospheres using catalysts like palladium or copper .

- Iodination : Electrophilic substitution at the 2-position using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF .

- Amine protection/deprotection : Protecting the 4-amine group during iodination to avoid side reactions, followed by deprotection under mild acidic conditions .

Q. Key challenges :

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological approaches :

- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the trifluoroethyl group and iodine substituent .

- NMR spectroscopy : Use -NMR to confirm trifluoroethyl integration and -NMR to verify indole proton environments .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability under thermal stress .

Data interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s bioactivity and mechanism of action in pharmacological studies?

Experimental design :

- Enzyme inhibition assays : Screen against kinase or cytochrome P450 targets, leveraging the trifluoroethyl group’s electron-withdrawing properties to modulate binding affinity .

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization and pharmacokinetics .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing iodine with bromine) to assess the impact of halogen size on target engagement .

Data contradiction management : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents); validate using orthogonal methods like SPR or ITC .

Q. How can researchers address stability issues and metabolic pathways of this compound in preclinical studies?

Stability optimization :

- Solution-phase stability : Test in buffers (pH 1–10) and monitor degradation via HPLC. Trifluoroethyl groups may hydrolyze under alkaline conditions, requiring formulation adjustments .

- Light sensitivity : Iodinated indoles are prone to photodegradation; store samples in amber vials and use UV-stabilized solvents .

Q. Metabolic profiling :

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Methodology :

- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters) .

- MD simulations : Assess the dynamic behavior of the trifluoroethyl group in aqueous and lipid bilayer environments .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and cytochrome inhibition risks .

Validation : Cross-correlate docking scores with experimental binding data to refine force field parameters .

Q. How can synthetic by-products or impurities be identified and mitigated during scale-up?

Analytical strategies :

- HPLC-MS : Detect trace impurities (e.g., dehalogenated by-products) with ion-trap detectors .

- Process optimization : Adjust reaction stoichiometry (e.g., excess iodine) and temperature to suppress side reactions .

Regulatory considerations : Follow ICH guidelines for impurity profiling (>0.1% threshold) and document synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.